molecular formula C17H18O3 B11605323 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11605323
M. Wt: 270.32 g/mol
InChI Key: ZYIHKZMOCKAODK-UHFFFAOYSA-N
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Description

2,3,9-Trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative belonging to the psoralen family. Furocoumarins are heterocyclic compounds characterized by a fused furanocoumarin backbone, which is integral to their biological activities, including photochemotherapeutic, antifungal, and immunoproteasome inhibitory effects . The structural uniqueness of this compound arises from its substituents: methyl groups at positions 2, 3, and 9, and a propyl chain at position 5. These modifications influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric interactions, which are critical for its pharmacological profile.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,3,9-trimethyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-5-6-12-7-15(18)20-17-10(3)16-13(8-14(12)17)9(2)11(4)19-16/h7-8H,5-6H2,1-4H3

InChI Key

ZYIHKZMOCKAODK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the furochromen ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, highlighting substituent variations and their biological implications:

Compound Name Substituents Molecular Weight Biological Activity/Properties Reference
2,3,9-Trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one 2-, 3-, 9-CH₃; 5-C₃H₇ 300.3 (calculated) Hypothesized antifungal/immunomodulatory activity (inferred from SAR)
3,9-Dimethyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one 3-, 9-CH₃; 5-CF₃ 283.1 Antifungal (Candida albicans, MIC₉₀ = 16 µg/mL)
3-(4-Chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one 3-(4-Cl-C₆H₄); 5-C₃H₇ 338.8 Unspecified activity; high lipophilicity (XLogP₃ = 5.5)
4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one 4-, 9-OCH₃ 246.2 Pharmacopeial reference standard (methoxsalen analog)
5-Methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one 5-CH₃; 3-C₆H₅; 6-C₃H₇ 306.3 Structural analog with predicted metabolic stability
Psora-4 (4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one) 4-O-(C₆H₅(CH₂)₃) 324.3 Mitochondrial Kv1.3 channel inhibitor (IC₅₀ = 3 nM)

Key Structural and Functional Comparisons:

Substituent Position and Activity: Position 3: Methyl or aryl groups at position 3 (e.g., 3-(4-chlorophenyl) in ) enhance lipophilicity and may improve membrane permeability. In contrast, electrophilic warheads (e.g., oxathiazolone) at this position, as noted in , improve immunoproteasome inhibition. Position 5: The propyl group in the target compound increases lipophilicity compared to methyl or trifluoromethyl substituents (e.g., ). Longer alkyl chains (e.g., butyl in ) further augment hydrophobicity but may reduce solubility.

Biological Activity: Antifungal Effects: The trifluoromethyl analog () demonstrates potent antifungal activity, suggesting that electron-withdrawing groups at position 5 enhance target binding. The target compound’s propyl group may confer similar efficacy but requires empirical validation. Mitochondrial Channel Modulation: Psora-4 () shows nanomolar potency against Kv1.3 channels, attributed to its 4-phenylbutoxy side chain. The absence of such a substituent in the target compound implies divergent biological targets. Immunoproteasome Inhibition: Psoralen derivatives with oxathiazolone warheads at position 3 exhibit higher β5i subunit inhibition than methyl-substituted analogs , highlighting the importance of electrophilic groups for this activity.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for similar furocoumarins, such as Pechmann condensation for coumarin formation , followed by alkylation or Friedel-Crafts acylation for substituent introduction .

Biological Activity

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. Characterized by a unique arrangement of substituents, including three methyl groups and a propyl group, this compound exhibits diverse biological activities that are of significant interest in pharmacological research.

  • Molecular Formula : C15H18O3
  • Molecular Weight : Approximately 246.30 g/mol
  • Structure : The compound features a fused ring structure combining furan and chromone moieties, which is critical for its biological interactions.

Biological Activities

Research has indicated that 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one possesses several biological activities:

  • Antioxidant Activity :
    • The compound has shown promising results in scavenging free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties :
    • Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects comparable to standard antibiotics.
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies indicate that 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Interaction Studies

Interaction studies reveal how 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one interacts with various biological targets:

TargetInteraction TypeEffect
EnzymesInhibitionReduces enzyme activity associated with oxidative stress
ReceptorsBindingModulates receptor activity involved in inflammation and pain pathways

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one using the ABTS and DPPH assays. Results indicated a significant reduction in free radical levels at concentrations above 50 µM.
  • Antimicrobial Testing : In vitro tests against E. coli and S. aureus revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : A cytotoxicity assay using MTT showed that treatment with the compound at 100 µM led to a 70% reduction in viability of cancer cell lines compared to controls.

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